2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of thiophene, pyridine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 4-pyridylmethylamine under specific conditions to form the thiophene-pyridine intermediate.
Sulfonamide formation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Acetamide formation: Finally, the sulfonamide intermediate is reacted with 2-chloroacetamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonamide and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The thiophene and pyridine rings can also interact with various receptors and proteins, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities and exhibit similar biological activities.
Pyridine derivatives: Compounds such as 4-pyridylmethylamine and pyridine-2-sulfonamide are structurally related and have comparable chemical properties.
Uniqueness
2-(4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-18(22)12-25-14-3-5-15(6-4-14)27(23,24)21-11-13-7-8-20-16(10-13)17-2-1-9-26-17/h1-10,21H,11-12H2,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCQDBRPVQXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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